molecular formula C8H10<br>C6H5C2H5<br>C8H10 B125841 Ethylbenzene CAS No. 100-41-4

Ethylbenzene

Cat. No. B125841
CAS RN: 100-41-4
M. Wt: 106.16 g/mol
InChI Key: YNQLUTRBYVCPMQ-UHFFFAOYSA-N
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Description

Ethylbenzene is a colorless, flammable liquid that smells like gasoline . It is naturally found in coal tar and petroleum and is also found in manufactured products such as inks, pesticides, and paints .


Synthesis Analysis

Ethylbenzene is produced by the reaction of ethylene and benzene, generally in the presence of a catalyst like zeolite . The conventional process for the production of ethylbenzene features high-pressure reactors followed by downstream low-pressure separation columns .


Molecular Structure Analysis

Ethylbenzene’s chemical structure consists of a six-carbon aromatic ring, known as a benzene ring, with an ethyl group (two carbon atoms) attached . Its molecular formula is C8H10 .


Chemical Reactions Analysis

A detailed reaction mechanism and kinetic model have been developed to study the catalyzed oxidation of ethylbenzene . The model is used to compute the time profiles of ethylbenzene and three products: acetophenone, benzaldehyde, and benzoic acid .


Physical And Chemical Properties Analysis

Ethylbenzene is a clear, colorless liquid with a gasoline-like odor . It is less dense than water and its vapors are heavier than air . Ethylbenzene is insoluble in water, but it’s soluble in most organic solvents .

Scientific Research Applications

Synthesis from Benzene and Carbon Dioxide

Recent studies have explored the synthesis of ethylbenzene through the coupling reaction of benzene and carbon dioxide. This method not only provides a route to produce ethylbenzene but also utilizes CO2, a greenhouse gas, as a raw material, thereby contributing to CO2 reduction efforts .

Catalytic Oxidation

Ethylbenzene is used in the study of catalytic oxidation processes. The oxidation of ethylbenzene can lead to the production of several important intermediates such as acetophenone , benzaldehyde , and benzoic acid . These compounds have widespread applications in perfumery, flavoring agents, and the pharmaceutical industry. The kinetic modeling and mechanism of ethylbenzene oxidation provide valuable insights into the optimization of these processes .

Production of Other Chemicals

Apart from styrene, ethylbenzene is also used in the production of other chemicals. It serves as a precursor or an intermediate in the synthesis of various compounds used in agriculture, insecticide sprays, dyes, household degreasers, rubber adhesives, and rust preventives .

Alkylation Catalysts and Benzene Ethylation Techniques

The development and industrial application of alkylation catalysts and benzene ethylation techniques are significant areas of research involving ethylbenzene. Innovations in this field focus on the use of ethylene, ethanol, and dilute ethylene as ethylation agents, which are crucial for the production of high-purity ethylbenzene for various industrial applications .

Mechanism of Action

Target of Action

Ethylbenzene primarily targets the auditory system , kidneys , and liver . It has been shown to cause damage to these organs in animal studies . The compound interacts with these targets, leading to various physiological changes.

Mode of Action

The mode of action of ethylbenzene is complex and involves several biochemical interactions. For the carcinogenic effects of ethylbenzene, a genotoxic effect is only of minor importance, if at all . A study supports the hypothesis that there is a non-genotoxic mechanism of action of ethylbenzene, and provides evidence that mitochondria-mediated apoptosis is responsible for the nephrotoxicity in rats .

Biochemical Pathways

Ethylbenzene is metabolized through several biochemical pathways. The initial step of anaerobic ethylbenzene degradation is an oxygen-independent hydroxylation to (S)-1-phenylethanol . This is followed by subsequent conversion to benzoate (or benzoyl-CoA), which is a central intermediate in anaerobic degradation of a variety of aromatic hydrocarbons .

Pharmacokinetics

The absorption of ethylbenzene varies in humans from 49% to 64% after inhalation . It can also be absorbed through the skin . Ethylbenzene is distributed throughout the body and the highest levels are detected in kidneys, lungs, adipose tissues, digestive tract, and liver . The metabolism of ethylbenzene in humans leads to the formation of primarily mandelic acid and phenylglyoxylic acid .

Result of Action

Exposure to high levels of ethylbenzene can cause eye and throat irritation, and at higher levels, it can result in dizziness . Long-term exposure to relatively low concentrations of ethylbenzene has been shown to cause kidney damage in animals . The International Agency for Research on Cancer (IARC) has determined that ethylbenzene is a possible human carcinogen .

Action Environment

Ethylbenzene moves easily into the air from water and soil . It takes about 3 days for ethylbenzene to be broken down in air into other chemicals . In surface water, ethylbenzene breaks down by reacting with other chemicals found naturally in water . Ethylbenzene can move through soil into groundwater . In soil, it is broken down by bacteria . Therefore, the environmental factors such as air, water, and soil conditions can influence the action, efficacy, and stability of ethylbenzene.

Safety and Hazards

Exposure to high levels of ethylbenzene in the air for short periods can cause eye and throat irritation . Exposure to higher levels can result in vertigo and dizziness . Prolonged exposure can cause a range of health issues .

Future Directions

The global ethylbenzene industry is expected to secure USD 31 Billion while exhibiting a 3.5% growth rate during the forecast period . The increasing demand for ethylbenzene for the expansion of the petrochemical industry across the globe is expected to drive the market in the forecast period .

properties

IUPAC Name

ethylbenzene
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InChI

InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3
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InChI Key

YNQLUTRBYVCPMQ-UHFFFAOYSA-N
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Canonical SMILES

CCC1=CC=CC=C1
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Molecular Formula

C8H10
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Related CAS

27536-89-6
Record name Benzene, ethyl-, homopolymer
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DSSTOX Substance ID

DTXSID3020596
Record name Ethylbenzene
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Molecular Weight

106.16 g/mol
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Physical Description

Ethylbenzene appears as a clear colorless liquid with an aromatic odor. Flash point 59 °F. Less dense than water (at 7.2 lb / gal) and insoluble in water. Hence floats on water. Vapors heavier than air. Used as a solvent and to make other chemicals., Gas or Vapor; Liquid; Water or Solvent Wet Solid, Liquid, Colorless liquid with an aromatic odor; [NIOSH], COLOURLESS LIQUID WITH AROMATIC ODOUR., Colorless liquid with an aromatic odor.
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Boiling Point

277.2 °F at 760 mmHg (NTP, 1992), 136.2 °C, 136 °C, 277 °F
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Flash Point

59 °F (NTP, 1992), 12.8 °C, 15.0 °C (59.0 °F) - closed cup, 64 °F (18 °C) - closed cup, 70 °F (21 °C) - closed cup, 18 °C c.c., 55 °F
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992), In water, 170 mg/L at 25 °C (average of 16 literature ranging from 131-212 mg/L at 25 °C), In water, 169 mg/L at 25 °C, In water, 0.014 g/100 mL at 15 °C, Soluble in all proportions in ethyl alcohol and ethyl ether, For more Solubility (Complete) data for ETHYLBENZENE (8 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.015, 0.01%
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Density

0.867 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8626 g/cu cm at 25 °C, Density of saturated vapor-air mixture at 760 mm Hg (air= 1): 1.03 (26 °C); specific dispersion: 174.6, Cricital density: 2.67 mmol/cu m; critical volume: 374.0 cu m/mol, Relative density (water = 1): 0.9, 0.87
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Vapor Density

3.66 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.66 (Air = 1), Relative vapor density (air = 1): 3.7, 3.66
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Vapor Pressure

10 mmHg at 85.1 °F ; 5 mmHg at 57.0 °F; 760 mmHg at 277.2 °F (NTP, 1992), 9.6 [mmHg], 9.6 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.9, 7 mmHg
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Product Name

Ethylbenzene

Color/Form

Colorless liquid

CAS RN

100-41-4, 68908-88-3
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Melting Point

-139 °F (NTP, 1992), -94.95 °C, -95 °C, -139 °F
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Synthesis routes and methods I

Procedure details

At very high hexane conversions (99%), benzene was formed in over 94% yield. Similarly, n-heptane yielded 96% toluene. Similarly, n-heptane yielded 96% toluene. Consistent with the non-acidic nature of this platinum catalyst, n-octane yielded predominantly ethylbenzene and ortho-xylene, 2-methylheptane produced mostly meta-xylene, and 3-methylheptane formed mainly ethylbenzene, para-, and ortho-xylene.
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Synthesis routes and methods II

Procedure details

Pilot-scale treatments also support the laboratory incubations. The addition of calcium nitrate to the sediments of the Dofasco Boatslip in 1992 resulted in the biodegradation of several organic compounds (mean of three samples, reductions as follows; toluene 80%, ethylbenzene 86%, m/p-xylene 76%, 3/4-ethyltoluene 89%, and dichloromethane 65%) (FIG. 29). These relatively rapid biodegradation rates are similar to those reported in laboratory studies where nitrate was added to enhance biodegradation (Hutchins 1991).
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Yield
86%
Yield
89%

Synthesis routes and methods III

Procedure details

In a reactor fitted with a stirrer and a reflux condenser were placed aluminum chloride and 250 g of the polyethylbenzene fraction (containing 91% of diethylbenzenes, 7% of triethylbenzenes, and 2% of others) obtained as by-product in the manufacture of ethylbenzene by the alkylation of benzene with ethylene in the presence of 25 g of aluminum chloride, the mixture was heated, and ethylene was supplied to the mixture at a given rate to effect the ethylation.
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diethylbenzenes
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triethylbenzenes
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Synthesis routes and methods IV

Procedure details

The doped copper aluminum borate catalyst prepared in the preceding paragraph was ground to 18 to 40 mesh and used in the dehydrogenation of ethylbenzene and p-ethyltoluene in the manner described in Example I. The ethylbenzene runs were carried out at a 0.9 liquid hour space velocity, 620° C. temperature, steam:ethylbenzene molar ratio of 20:1, yielding 42% conversion and 72% selectivity to styrene. The p-ethyltoluene conversion to p-methylstyrene was carried out using a 0.2 liquid hour space velocity, 620° C. temperature, 15:1 molar ratio of steam to p-ethyltoluene, a 5:1 toluene to p-ethyltoluene dilution, yielding 68% conversion and 93% selectivity to p-methylstyrene.
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copper aluminum borate
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Synthesis routes and methods V

Procedure details

Both about 200 g of a fraction containing 99% of compounds having at least four aromatic rings, the compounds having been obtained by alkylation of toluene, xylene and ethylbenzene with styrene in the presence of a sulfuric acid catalyst, and about 200 g of tetralin were charged in a one-liter autoclave, followed by charging therein hydrogen at an initial pressure of 100 kg/cm2G and reacting the whole mass at 430° C. for 240 minutes. The resultant decomposition product was subjected to distillation to obtain a fraction boiling at 300° to less than 400° C. and a fraction boiling at 400° to 450° C. Both fractions were mixed in a ratio of 3:2 so that the mixture had a viscosity of about 30 cSt. at 40° C. The mixed fraction was subjected to nuclear hydrogenation under an initial hydrogen pressure of 70 kg/cm2G in the presence of a rhodium-active carbon catalyst at 100° to 200° C. for about 11 hours and then filtered under reduced pressure through a glass filter to remove the catalyst, thereby obtaining a traction drive fluid.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethylbenzene
Reactant of Route 2
Ethylbenzene
Reactant of Route 3
Ethylbenzene
Reactant of Route 4
Ethylbenzene
Reactant of Route 5
Ethylbenzene
Reactant of Route 6
Ethylbenzene

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